methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
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Overview
Description
methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature . The reaction typically yields high amounts of the desired product and is efficient in terms of time and resources.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or thermal stability.
Industrial Chemistry: The compound’s reactivity makes it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
- Thiazolo[3,2-b][1,2,4]triazole derivatives
Uniqueness
methyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether stands out due to its specific structural features, such as the methoxymethyl and naphthalen-1-ylmethyl groups. These unique substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
892677-95-1 |
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Molecular Formula |
C16H14N4OS |
Molecular Weight |
310.4g/mol |
IUPAC Name |
3-(methoxymethyl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4OS/c1-21-10-14-17-18-16-20(14)19-15(22-16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3 |
InChI Key |
GIFPGYCTRIHLBT-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C2N1N=C(S2)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COCC1=NN=C2N1N=C(S2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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